molecular formula C16H16F3N3O4S B2946681 1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one CAS No. 1706202-77-8

1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one

Cat. No.: B2946681
CAS No.: 1706202-77-8
M. Wt: 403.38
InChI Key: ZDTFNZCQFIDAKC-UHFFFAOYSA-N
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Description

1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety, making it a subject of interest in medicinal chemistry and materials science.

Scientific Research Applications

1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one has several scientific research applications:

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve further testing of its biological activity and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the trifluoromethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the phenyl ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one is unique due to its combination of a trifluoromethyl group, oxadiazole ring, and piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-[4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4S/c1-10(23)11-2-4-13(5-3-11)27(24,25)22-8-6-12(7-9-22)14-20-21-15(26-14)16(17,18)19/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFNZCQFIDAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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